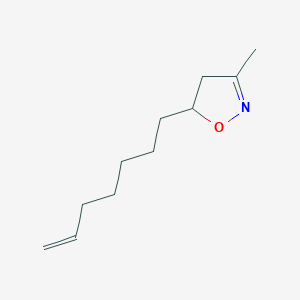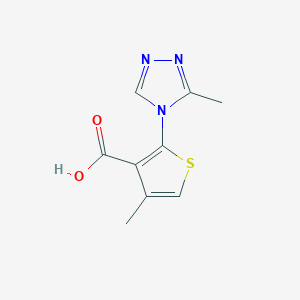
4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a triazole ring These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Catalysts may also be used to accelerate the reaction and improve the overall yield.
化学反应分析
Types of Reactions
4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
科学研究应用
4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: The compound’s biological activity makes it a candidate for drug development. It has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, which can play a role in the compound’s biological activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further contributing to its mechanism of action.
相似化合物的比较
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound contains a triazole ring similar to 4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid but lacks the thiophene ring.
2-(4-Methyl-1,2,4-triazol-3-yl)thiophene: This compound contains both a thiophene and a triazole ring but differs in the position of the methyl group and the carboxylic acid functionality.
Uniqueness
This compound is unique due to the presence of both a thiophene and a triazole ring in its structure This combination of rings imparts distinct chemical properties and biological activities that are not observed in compounds containing only one of these rings
属性
CAS 编号 |
105920-82-9 |
|---|---|
分子式 |
C9H9N3O2S |
分子量 |
223.25 g/mol |
IUPAC 名称 |
4-methyl-2-(3-methyl-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2S/c1-5-3-15-8(7(5)9(13)14)12-4-10-11-6(12)2/h3-4H,1-2H3,(H,13,14) |
InChI 键 |
DTNGZNHGORZJEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=C1C(=O)O)N2C=NN=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


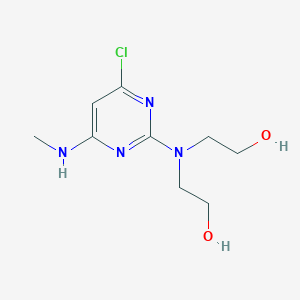
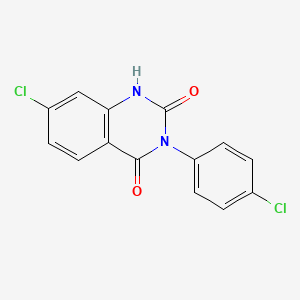
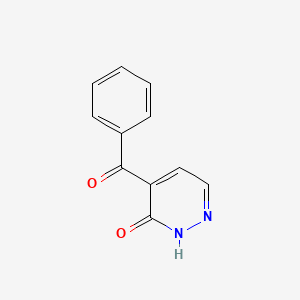
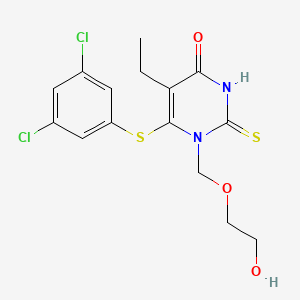

![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)

![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)
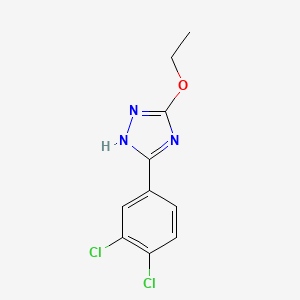
![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)
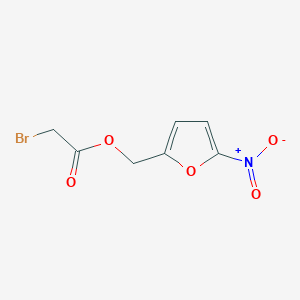

![5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12908434.png)
